(1H-Pyrazol-4-yl)boronic acid hydrochloride
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Overview
Description
(1H-Pyrazol-4-yl)boronic acid hydrochloride: is a boronic acid derivative with the molecular formula C3H6BClN2O2. It is a valuable compound in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a useful reagent in various chemical transformations .
Mechanism of Action
Target of Action
Related compounds such as 1-methyl-1h-pyrazole-4-boronic acid have been used in the synthesis of c-met kinase inhibitors , suggesting that kinases could be potential targets.
Mode of Action
This allows them to modulate the activity of these targets .
Result of Action
Related compounds have shown antipromastigote activity , suggesting potential antimicrobial effects.
Action Environment
It is generally recommended to store the compound in an inert atmosphere at 2-8°c .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Pyrazol-4-yl)boronic acid hydrochloride typically involves the reaction of pyrazole with boronic acid under controlled conditions. One common method includes the use of a palladium-catalyzed coupling reaction between pyrazole and a boronic acid derivative. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide. The reaction mixture is heated to facilitate the coupling process, resulting in the formation of this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-efficiency reactors and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through crystallization or chromatography techniques to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: (1H-Pyrazol-4-yl)boronic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can convert this compound into other boronic acid derivatives.
Substitution: It can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazole boronic esters .
Scientific Research Applications
Chemistry: (1H-Pyrazol-4-yl)boronic acid hydrochloride is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. It is also employed in the synthesis of complex organic molecules and pharmaceuticals .
Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of bioactive molecules.
Industry: Industrially, this compound is used in the production of advanced materials, including polymers and electronic components. Its reactivity and stability make it a valuable reagent in various manufacturing processes .
Comparison with Similar Compounds
- Pyrazole-3-boronic acid hydrochloride
- 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester
- 1-Benzylpyrazole-4-boronic acid pinacol ester
Comparison: (1H-Pyrazol-4-yl)boronic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct reactivity and stability. Compared to similar compounds, it offers advantages in terms of ease of synthesis and versatility in various chemical reactions .
Properties
IUPAC Name |
1H-pyrazol-4-ylboronic acid;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BN2O2.ClH/c7-4(8)3-1-5-6-2-3;/h1-2,7-8H,(H,5,6);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKPOXLJKQYRQE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CNN=C1)(O)O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6BClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80681674 |
Source
|
Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.36 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1256346-38-9 |
Source
|
Record name | Boronic acid, B-1H-pyrazol-4-yl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1256346-38-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazol-4-ylboronic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80681674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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